molecular formula C10H16N2O2 B6596638 tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate CAS No. 1700164-77-7

tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate

Cat. No. B6596638
M. Wt: 196.25 g/mol
InChI Key: SWOZAAWMLQQZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate, also known as TBPC, is an organocarbamate compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. TBPC has a wide range of biological activity, including inhibition of enzymes, inhibition of cell growth, and inhibition of protein synthesis. TBPC has been used in a variety of laboratory experiments and has been studied for its potential use in drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate involves the reaction of tert-butyl chloroformate with 1H-pyrrole-3-methanamine in the presence of a base to form the desired product.

Starting Materials
tert-butyl chloroformate, 1H-pyrrole-3-methanamine, base (e.g. triethylamine)

Reaction
Add 1H-pyrrole-3-methanamine to a solution of tert-butyl chloroformate in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction with water and extract the product with dichloromethane., Dry the organic layer with anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product.

Scientific Research Applications

Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential drug candidate. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used to inhibit the activity of enzymes such as cytochrome P450, cyclooxygenase, and phospholipase A2. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has also been used to inhibit cell growth and protein synthesis, and to study the effects of drugs on the body.

Mechanism Of Action

Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity results in a decrease in the activity of the enzyme, resulting in a decrease in the production of the enzyme’s product. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate also acts as an inhibitor of cell growth by blocking the action of proteins involved in cell division.

Biochemical And Physiological Effects

Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, cyclooxygenase, and phospholipase A2, resulting in a decrease in the production of their respective products. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate also inhibits cell growth and protein synthesis, resulting in a decrease in cell proliferation and protein production. In addition, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been shown to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate is also a relatively stable compound, making it suitable for long-term storage. However, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.

Future Directions

The potential applications of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate are numerous, and there are many future directions for research. One potential area of research is the use of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate as an inhibitor of enzymes involved in drug metabolism. Another potential area of research is the use of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate as an inhibitor of cell growth and protein synthesis. Additionally, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate could be used in the development of new drugs, as well as in the study of the effects of drugs on the body. Finally, tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate could be used in the study of the biochemical and physiological effects of drugs on the body.

properties

IUPAC Name

tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOZAAWMLQQZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate

CAS RN

1700164-77-7
Record name tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate
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